molecular formula C7H5ClN2 B3102892 7-Chloroimidazo[1,5-a]pyridine CAS No. 1427424-50-7

7-Chloroimidazo[1,5-a]pyridine

Cat. No. B3102892
CAS RN: 1427424-50-7
M. Wt: 152.58 g/mol
InChI Key: XPWKAAMGBASEPA-UHFFFAOYSA-N
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Description

“7-Chloroimidazo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H5ClN2 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

Imidazo[1,5-a]pyridine derivatives have been synthesized using various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . For instance, chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5,6 heterocycle . The structure can be modified by introducing various functional groups into the 1-azaindolizine fragment .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives can undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 189.04 . It is a solid at room temperature .

Scientific Research Applications

Role in Organic Synthesis and Catalysis

7-Chloroimidazo[1,5-a]pyridine serves as a crucial intermediate in the synthesis of heterocyclic compounds. Its reactivity, particularly in substitution reactions, makes it valuable for constructing complex molecular architectures. Researchers have explored its applications in developing catalysts, where its ability to facilitate various chemical transformations is of significant interest. For instance, studies have shown its utility in asymmetric synthesis, where it can help in creating chiral molecules with high enantiomeric excesses. This aspect is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the chirality of molecules can influence their biological activity.

  • Reference: Dongli Li et al. (2019) highlighted the importance of heterocyclic N-oxide derivatives, including those synthesized from imidazo[1,5-a]pyridine, in organic synthesis, catalysis, and drug applications. The study emphasized the versatility of these compounds in forming metal complexes, designing catalysts, and their significant medicinal applications, such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, this compound is a valuable scaffold for the development of novel therapeutic agents. Its incorporation into drug-like molecules has been associated with a variety of pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects. The structural motif of this compound allows for a high degree of functionalization, enabling the synthesis of a diverse array of derivatives with potential therapeutic benefits.

  • For example, a study on the synthesis and evaluation of anticonvulsant activities of derivatives containing this scaffold demonstrated promising results. The compounds showed significant anticonvulsant activity in models, suggesting potential applications in the treatment of epilepsy and related neurological disorders (Wang et al., 2019).

Material Science and Sensor Development

The unique electronic and structural properties of this compound make it an interesting candidate for the development of materials and sensors. Its heterocyclic nature can contribute to the formation of complex materials with specific optical, electronic, or catalytic properties. In sensor development, derivatives of this compound can be used to create sensitive and selective sensors for various analytes, including ions, molecules, and biomarkers.

  • Gitanjali Jindal and N. Kaur (2021) discussed the use of pyrimidine derivatives, related to the imidazo[1,5-a]pyridine family, as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, which make them suitable for use as sensing probes. This review underscores the potential of imidazo[1,5-a]pyridine derivatives in optical sensor applications (Jindal & Kaur, 2021).

Safety and Hazards

Safety precautions for handling “7-Chloroimidazo[1,5-a]pyridine” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field . The World Health Organization has taken the initiative to develop new TB drugs using imidazopyridine, an important fused bicyclic 5,6 heterocycle .

properties

IUPAC Name

7-chloroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWKAAMGBASEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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